molecular formula C19H23NO6S B5986140 methyl 3-[(3,4,5-triethoxybenzoyl)amino]-2-thiophenecarboxylate

methyl 3-[(3,4,5-triethoxybenzoyl)amino]-2-thiophenecarboxylate

Cat. No.: B5986140
M. Wt: 393.5 g/mol
InChI Key: ZKCJHBODTBSJKH-UHFFFAOYSA-N
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Description

Methyl 3-[(3,4,5-triethoxybenzoyl)amino]-2-thiophenecarboxylate is an organic compound with a complex structure that includes a thiophene ring, a benzoyl group, and multiple ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3,4,5-triethoxybenzoyl)amino]-2-thiophenecarboxylate typically involves multiple steps. One common method starts with the preparation of the 3,4,5-triethoxybenzoyl chloride, which is then reacted with 3-amino-2-thiophenecarboxylate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,4,5-triethoxybenzoyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(3,4,5-triethoxybenzoyl)amino]-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of methyl 3-[(3,4,5-triethoxybenzoyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-2-thiophenecarboxylate
  • Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-2-furanecarboxylate

Uniqueness

Methyl 3-[(3,4,5-triethoxybenzoyl)amino]-2-thiophenecarboxylate is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and overall chemical properties. This makes it distinct from similar compounds with methoxy groups, potentially offering different biological activities and applications.

Properties

IUPAC Name

methyl 3-[(3,4,5-triethoxybenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6S/c1-5-24-14-10-12(11-15(25-6-2)16(14)26-7-3)18(21)20-13-8-9-27-17(13)19(22)23-4/h8-11H,5-7H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCJHBODTBSJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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